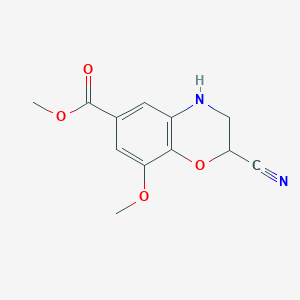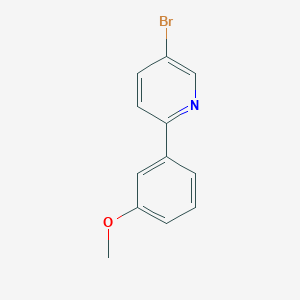
5-Bromo-2-(3-methoxyphenyl)pyridine
Übersicht
Beschreibung
5-Bromo-2-(3-methoxyphenyl)pyridine (5-Br-MPP) is an aromatic heterocyclic compound that has been widely studied for its diverse applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. 5-Br-MPP is a versatile building block for the synthesis of various complex molecules, such as pharmaceuticals, agrochemicals, and natural products. It is also a valuable tool for mechanistic studies in biochemistry and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Novel Pyridine-Based Derivatives
- Summary of the Application : This study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
- Methods of Application or Experimental Procedures : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
- Results or Outcomes : The synthesized pyridine derivatives were found to have potential as chiral dopants for liquid crystals. The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
Application 2: Synthesis and Antitumor Activity of Pyridinesulfonamide Enantiomers
- Summary of the Application : This research focuses on the synthesis, crystal structure, absolute configuration, and antitumor activity of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide .
- Methods of Application or Experimental Procedures : The R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized, and their stereostructures were researched .
- Results or Outcomes : The compounds were found to inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .
Application 3: Synthesis of 5-Bromo-1-Tosyl-1
- Summary of the Application : This research focuses on the synthesis and crystal structure of 5-Bromo-1-Tosyl-1 .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes : The specific results or outcomes are not detailed in the available information .
Application 4: Synthesis of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2
- Summary of the Application : This study describes the synthesis of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2 .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes : The specific results or outcomes are not detailed in the available information .
Application 5: Efficient Synthesis of Coenzyme Q
- Summary of the Application : This research focuses on the efficient synthesis of Coenzyme Q, a key intermediate for preparing the Coenzyme Qn family .
- Methods of Application or Experimental Procedures : The synthesis involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .
- Results or Outcomes : The title compound was prepared in an excellent yield. An 80% overall yield was demonstrated on a multi-gram scale .
Application 6: Synthesis of Pyridinesulfonamide
- Summary of the Application : This research focuses on the synthesis, crystal structure, and absolute configuration of pyridinesulfonamide, an important fragment with a wide range of applications in novel drugs .
- Methods of Application or Experimental Procedures : The R- and S-isomers of pyridinesulfonamide have been synthesized, and the stereostructures have been researched .
- Results or Outcomes : The specific results or outcomes are not detailed in the available information .
Eigenschaften
IUPAC Name |
5-bromo-2-(3-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-11-4-2-3-9(7-11)12-6-5-10(13)8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTWWGLYRMBSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-methoxyphenyl)pyridine | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

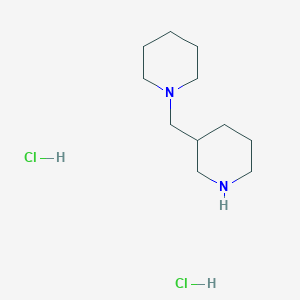
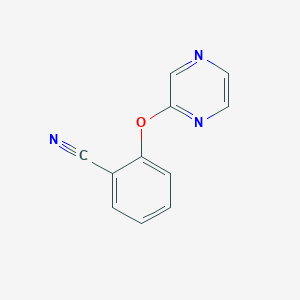
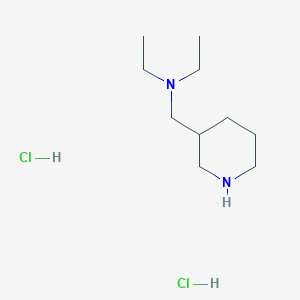
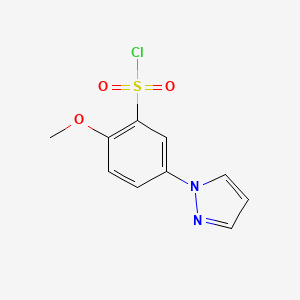
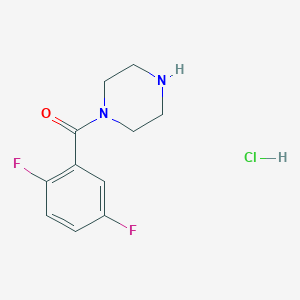
![3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1391747.png)
![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)
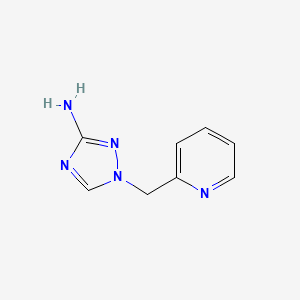
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)
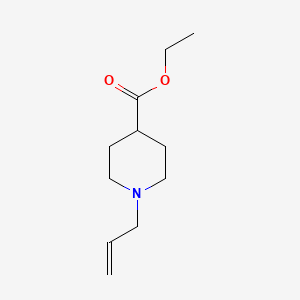

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)
